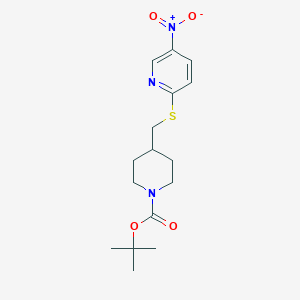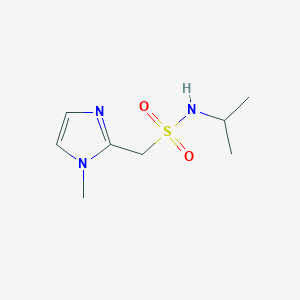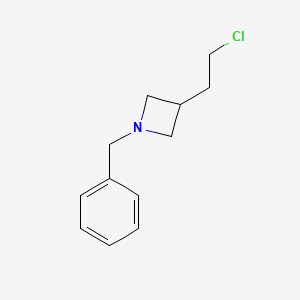
1-Benzyl-3-(2-chloroethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-chloroethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-chloroethyl)azetidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-chloroethylamine under basic conditions to form the azetidine ring. Another method includes the cyclization of N-benzyl-2-chloroethylamine using a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-3-(2-chloroethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the azetidine ring can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of N-substituted azetidines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
1-Benzyl-3-(2-chloroethyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-(2-chloroethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can modify biological molecules or materials. The compound’s reactivity is influenced by the presence of the benzyl and chloroethyl groups, which can participate in additional interactions and reactions.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-(2-chloroethyl)azetidine can be compared with other azetidines and related compounds:
Azetidine: The parent compound with a simpler structure and different reactivity profile.
N-Benzylazetidine: Lacks the chloroethyl group, resulting in different chemical behavior.
2-Chloroethylazetidine: Lacks the benzyl group, affecting its stability and reactivity.
Uniqueness: this compound’s unique combination of the benzyl and chloroethyl groups imparts distinct reactivity and stability characteristics, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C12H16ClN |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
1-benzyl-3-(2-chloroethyl)azetidine |
InChI |
InChI=1S/C12H16ClN/c13-7-6-12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Clé InChI |
AZCQPIQHPNMWSD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CC2=CC=CC=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13964983.png)
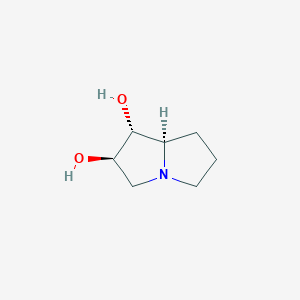
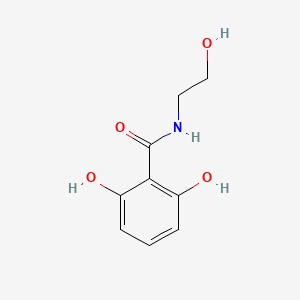
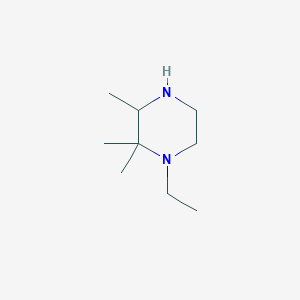
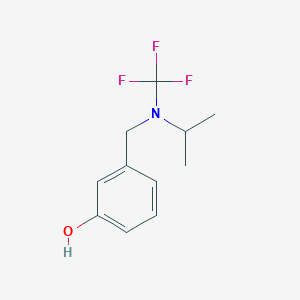
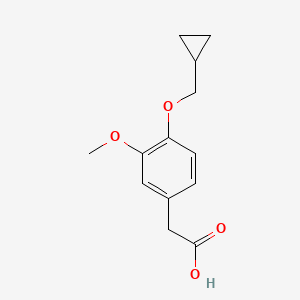
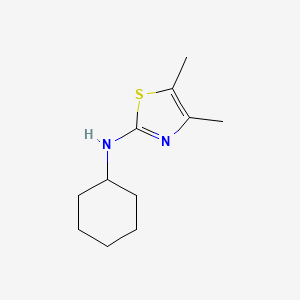
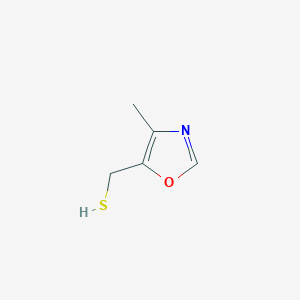
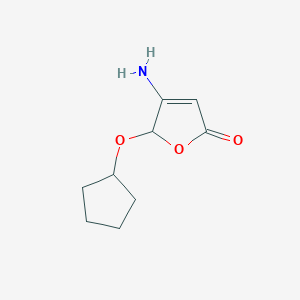
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
